3-Benzyl-3-azabicyclo[3.3.1]nonan-7-one
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Overview
Description
3-Benzyl-3-azabicyclo[3.3.1]nonan-7-one is a bicyclic compound that features a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-Benzyl-3-azabicyclo[3.3.1]nonan-7-one involves the catalytic hydrogenation of 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel. This reaction yields the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which can be further converted into various derivatives . Another method involves a one-pot tandem Mannich reaction using aromatic ketones, paraformaldehyde, and dimethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3-azabicyclo[3.3.1]nonan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Catalytic hydrogenation is a common reduction reaction for this compound.
Substitution: It can undergo substitution reactions to form various derivatives, such as amides, Schiff bases, and isothiocyanates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Raney nickel is often used as a catalyst for hydrogenation reactions.
Substitution: Reagents like acetyl chloride, chloroacetyl chloride, and thiophosgene are used for substitution reactions.
Major Products
The major products formed from these reactions include amides, Schiff bases, isothiocyanates, and various other derivatives .
Scientific Research Applications
3-Benzyl-3-azabicyclo[3.3.1]nonan-7-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Some derivatives of this compound are explored for their potential therapeutic properties.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzyl-3-azabicyclo[3.3.1]nonan-7-one involves its interaction with specific molecular targets and pathways. The nitrogen atom within its structure plays a crucial role in its reactivity and interaction with other molecules. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
3-Substituted 3-azabicyclo[3.3.1]nonan-9-amines: These compounds share a similar bicyclic structure and nitrogen atom but differ in their substituents.
Indole-fused azabicyclo[3.3.1]nonane: This compound features an indole ring fused to the bicyclic structure, making it structurally more complex.
Uniqueness
3-Benzyl-3-azabicyclo[3.3.1]nonan-7-one is unique due to its specific bicyclic structure and the presence of a benzyl group.
Properties
Molecular Formula |
C15H19NO |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
3-benzyl-3-azabicyclo[3.3.1]nonan-7-one |
InChI |
InChI=1S/C15H19NO/c17-15-7-13-6-14(8-15)11-16(10-13)9-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2 |
InChI Key |
WGWTUZFDBXXSMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)CC1CN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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